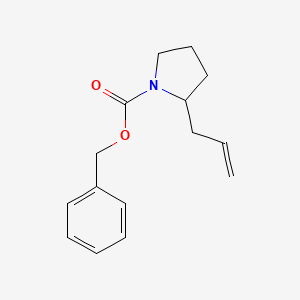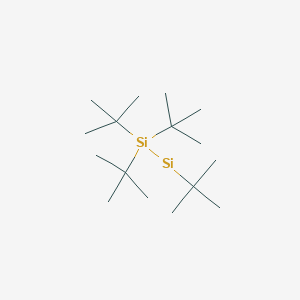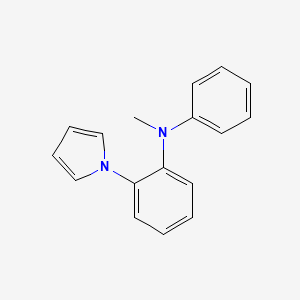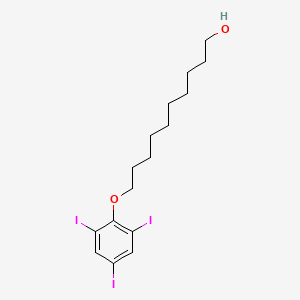![molecular formula C22H29N3O5S B12524280 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid CAS No. 668481-33-2](/img/structure/B12524280.png)
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque est un composé organique synthétique connu pour ses propriétés structurelles uniques et ses applications potentielles dans divers domaines de la science et de l'industrie. Ce composé présente un groupe diazényl, un groupe butylsulfamoyl et un groupe phénoxy, ce qui en fait une molécule polyvalente pour les réactions chimiques et les applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque implique généralement plusieurs étapes, commençant par la préparation de l'intermédiaire diazényl. Le processus comprend souvent :
Diazotation : La formation du groupe diazényl par réaction d'une amine aromatique avec de l'acide nitreux.
Réaction de couplage : L'intermédiaire diazényl est ensuite couplé avec un dérivé phénolique pour former le composé diazényl-phénoxy.
Sulfonation : Introduction du groupe butylsulfamoyl par réactions de sulfonation.
Estérification et hydrolyse : La dernière étape implique une estérification suivie d'une hydrolyse pour obtenir le dérivé acide hexanoïque.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et l'utilisation de catalyseurs pour faciliter les réactions. Le processus est généralement effectué dans de grands réacteurs avec une surveillance continue pour maintenir les conditions souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe diazényl en une amine.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits
Produits d'oxydation : Sulfoxydes, sulfones.
Produits de réduction : Amines.
Produits de substitution : Dérivés alkylés ou acylés.
Applications de la recherche scientifique
L'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de son groupe diazényl.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de colorants et de pigments en raison de ses propriétés de couleur vibrantes.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe diazényl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition ou à la modification de l'activité enzymatique. Le groupe butylsulfamoyl peut améliorer la solubilité et la biodisponibilité du composé, facilitant son interaction avec les cibles biologiques.
Applications De Recherche Scientifique
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The butylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Butylsulfamoyl)phényl diazényl benzène : Structure similaire mais sans la partie acide hexanoïque.
Dérivés d'acide phénoxyhexanoïque : Composés avec des groupes phénoxy et acide hexanoïque similaires mais des substituants différents.
Unicité
L'acide 6-(4-{(E)-[4-(Butylsulfamoyl)phényl]diazényl}phénoxy)hexanoïque est unique en raison de sa combinaison d'un groupe diazényl, d'un groupe butylsulfamoyl et d'un groupe phénoxy. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
668481-33-2 |
|---|---|
Formule moléculaire |
C22H29N3O5S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
6-[4-[[4-(butylsulfamoyl)phenyl]diazenyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C22H29N3O5S/c1-2-3-16-23-31(28,29)21-14-10-19(11-15-21)25-24-18-8-12-20(13-9-18)30-17-6-4-5-7-22(26)27/h8-15,23H,2-7,16-17H2,1H3,(H,26,27) |
Clé InChI |
VDUUPFDUFHJDGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)






![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
